(R,R)-Chiraphos

Description

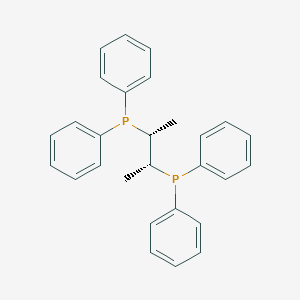

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXAUDSWDBGCMN-DNQXCXABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336752 | |

| Record name | (R,R)-Chiraphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74839-84-2 | |

| Record name | Chiraphos, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074839842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Chiraphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R, 3R)-(+)-Bis-(diphenylphosphino)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHIRAPHOS, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T086B9Q1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,R)-Chiraphos: A Comprehensive Technical Guide to its Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

(R,R)-Chiraphos , with the IUPAC name [(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane[1], is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its remarkable success in inducing high stereoselectivity in a variety of chemical transformations stems directly from its well-defined three-dimensional structure and conformational dynamics. This technical guide provides an in-depth analysis of the structure and conformation of this compound, supported by crystallographic and spectroscopic data, computational analysis, and detailed experimental methodologies.

Core Structure and Solid-State Conformation

The foundational structure of this compound, with the chemical formula C₂₈H₂₈P₂[1], features a C2-symmetric butane backbone with diphenylphosphino groups at the C2 and C3 positions. The stereochemistry at these two chiral centers is crucial for its function as a chiral ligand.

Crystal Structure Analysis

The solid-state conformation of this compound has been unequivocally determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁. This crystallographic information provides precise data on bond lengths, bond angles, and dihedral angles, which define the ligand's geometry in the crystalline state.

Table 1: Key Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

Note: Specific bond lengths, angles, and dihedral angles are best obtained from the primary crystallographic literature or databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) under deposition numbers associated with this compound.

Conformational Analysis in Solution

While the solid-state structure provides a static picture, the conformation of this compound in solution is dynamic and crucial for its catalytic activity. The flexibility of the butane backbone and the rotation around the P-C bonds allow the ligand to adopt various conformations. The primary techniques used to study these solution-state conformations are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

NMR Spectroscopy

³¹P NMR spectroscopy is a particularly powerful tool for probing the environment of the phosphorus atoms in Chiraphos and its metal complexes. The chemical shifts and coupling constants are sensitive to the ligand's conformation and coordination to a metal center.

Table 2: Typical ³¹P NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) / ppm |

| CDCl₃ | (Specific value to be obtained from experimental literature) |

| C₆D₆ | (Specific value to be obtained from experimental literature) |

Note: The exact chemical shift can vary depending on the solvent, concentration, and temperature.

Computational Conformational Analysis

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of this compound and identifying its low-energy conformers. These calculations can provide valuable insights into the relative stabilities of different conformations and the energy barriers for their interconversion.

Table 3: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (P-C₂-C₃-P) | Relative Energy (kcal/mol) |

| Gauche | (Value from computational study) | (Value from computational study) |

| Anti | (Value from computational study) | (Value from computational study) |

Note: The gauche and anti conformations, defined by the P-C₂-C₃-P dihedral angle, are typically the most stable. The specific values are highly dependent on the level of theory and basis set used in the calculations.

Experimental Protocols

Synthesis of this compound

A common and efficient synthesis of this compound starts from the commercially available and enantiopure (R,R)-2,3-butanediol.

Experimental Workflow for this compound Synthesis:

Caption: Synthetic pathway to this compound.

Step 1: Tosylation of (R,R)-2,3-Butanediol (R,R)-2,3-butanediol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, to convert the hydroxyl groups into good leaving groups (tosylates).

Step 2: Nucleophilic Substitution with Lithium Diphenylphosphide The resulting (R,R)-2,3-butanediol ditosylate is then treated with lithium diphenylphosphide (LiPPh₂). The phosphide anion acts as a nucleophile, displacing the tosylate groups in an Sₙ2 reaction to form the two P-C bonds, yielding this compound.

X-ray Crystallography

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.

Experimental Workflow for Crystal Growth and Structure Determination:

References

Synthesis of (R,R)-Chiraphos from Tartaric Acid: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to (R,R)-Chiraphos, a prominent chiral diphosphine ligand, utilizing readily available and inexpensive (R,R)-tartaric acid as the starting material from the chiral pool.[1] Two primary synthetic pathways are detailed, offering flexibility in approach based on available reagents and intermediate stability. This document furnishes detailed experimental protocols, quantitative data, and visual aids to facilitate the replication and understanding of these synthetic strategies.

Route 1: The Classical Approach via (2R,3R)-Butanediol

The most established and direct synthesis of this compound from (R,R)-tartaric acid proceeds through the key intermediate (2R,3R)-butanediol. This pathway involves three main transformations: the conversion of tartaric acid to the corresponding diol, subsequent tosylation of the diol, and finally, the nucleophilic displacement with lithium diphenylphosphide.

Experimental Protocols

Step 1: Synthesis of Dimethyl (2R,3R)-2,3-O-Isopropylidene-tartrate

This procedure is adapted from a well-established method for the corresponding L-tartaric acid derivative and is expected to proceed analogously for the (R,R)-enantiomer.[2]

A mixture of (R,R)-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.[2] Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added, and the mixture is heated to reflux with a distillation apparatus to remove the azeotropes of acetone-cyclohexane and methanol-cyclohexane.[2] After cooling, anhydrous potassium carbonate (1 g, 7.2 mmol) is added. The volatile components are removed under reduced pressure, and the residue is fractionally distilled to yield dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate as a pale-yellow oil.[2]

Step 2: Synthesis of (2R,3R)-2,3-O-Isopropylidene-threitol

To a suspension of lithium aluminum hydride (36 g, 0.95 mol) in diethyl ether (600 mL) under an argon atmosphere, a solution of dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) is added dropwise.[2] The reaction mixture is then carefully quenched by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally water again. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to give the crude product.[2]

Step 3: Synthesis of (2R,3R)-Butanediol

The crude (2R,3R)-2,3-O-isopropylidene-threitol is dissolved in methanol, and 0.5 N hydrochloric acid is added. The mixture is heated to reflux to facilitate the hydrolysis of the isopropylidene protecting group. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield (2R,3R)-butanediol.

Step 4: Synthesis of (2R,3R)-Butanediol Ditosylate

To a solution of (2R,3R)-butanediol (1.0 eq.) in dichloromethane at 0 °C, 4-dimethylaminopyridine (0.60 eq.) and triethylamine are added.[3] Tosyl chloride (1.5 eq.) in dichloromethane is then added dropwise.[4] The reaction mixture is stirred at room temperature until the starting material is consumed. The reaction is then quenched with water, and the organic layer is washed sequentially with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give the crude ditosylate, which can be purified by chromatography.[3]

Step 5: Synthesis of this compound

Lithium diphenylphosphide (LiPPh2) is prepared from the reaction of triphenylphosphine with lithium metal in an appropriate solvent like tetrahydrofuran (THF). To this solution of LiPPh2, the (2R,3R)-butanediol ditosylate is added, and the reaction mixture is stirred to allow for the nucleophilic substitution.[1] The reaction is then quenched, and the product is extracted and purified to yield this compound.

| Step | Product | Starting Material | Reagents | Yield (%) |

| 1 | Dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate | (R,R)-Tartaric Acid | 2,2-Dimethoxypropane, Methanol, p-TsOH | 85-92[2] |

| 2 | (2R,3R)-2,3-O-Isopropylidene-threitol | Dimethyl (2R,3R)-2,3-O-isopropylidene-tartrate | Lithium Aluminum Hydride | High |

| 3 | (2R,3R)-Butanediol | (2R,3R)-2,3-O-Isopropylidene-threitol | Hydrochloric Acid | - |

| 4 | (2R,3R)-Butanediol Ditosylate | (2R,3R)-Butanediol | Tosyl Chloride, DMAP, Triethylamine | - |

| 5 | This compound | (2R,3R)-Butanediol Ditosylate | Lithium Diphenylphosphide | - |

Route 2: Alternative Synthesis via Diphosphine Oxide

An alternative route to this compound involves the synthesis of a racemic diphosphine oxide intermediate, followed by a classical resolution and final reduction.

Experimental Protocols

Step 1: Synthesis of rac-2,3-Bis(diphenylphosphinyl)butane

This synthesis starts from the readily available 2,3-bis(diphenylphosphinyl)-1,3-butadiene. The key step is the hydrogenation of the diene to the corresponding saturated diphosphine oxide. This reduction can be conveniently performed by treating the diene with sodium borohydride (NaBH4) in a mixture of THF and dichloromethane.[5]

Step 2: Resolution of rac-2,3-Bis(diphenylphosphinyl)butane

The racemic diphosphine oxide is resolved using a chiral resolving agent. (-)-O,O'-Dibenzoyl-(2R,3R)-tartaric acid [(-)-DBTA] is a suitable agent for this purpose.[5] The racemic mixture is treated with the resolving agent to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Step 3: Reduction of (R,R)-2,3-Bis(diphenylphosphinyl)butane

The resolved (R,R)-2,3-bis(diphenylphosphinyl)butane is then reduced to the final product, this compound. A common and effective reducing agent for this transformation is trichlorosilane (HSiCl3).[5][6] The reaction is typically carried out in an inert solvent.

| Step | Product | Starting Material | Reagents |

| 1 | rac-2,3-Bis(diphenylphosphinyl)butane | 2,3-Bis(diphenylphosphinyl)-1,3-butadiene | Sodium Borohydride |

| 2 | (R,R)-2,3-Bis(diphenylphosphinyl)butane | rac-2,3-Bis(diphenylphosphinyl)butane | (-)-O,O'-Dibenzoyl-(2R,3R)-tartaric acid |

| 3 | This compound | (R,R)-2,3-Bis(diphenylphosphinyl)butane | Trichlorosilane |

Synthetic Workflow Diagrams

Caption: Synthetic pathway for this compound via Route 1.

Caption: Alternative synthesis of this compound via Route 2.

References

- 1. Chiraphos - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Chiral Pool Synthesis of (R,R)-Chiraphos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral pool synthesis of (R,R)-Chiraphos, a prominent chiral phosphine ligand extensively used in asymmetric catalysis. The synthesis leverages the readily available and inexpensive chiral starting material, (R,R)-tartaric acid, to establish the desired stereochemistry in the final product. This document details the synthetic pathway, provides step-by-step experimental protocols, and presents quantitative data for each key transformation.

Introduction

This compound, or (+)-2,3-Bis(diphenylphosphino)butane, is a C₂-symmetric diphosphine ligand that has proven to be highly effective in a variety of transition metal-catalyzed asymmetric reactions, most notably in the hydrogenation of prochiral olefins. Its synthesis from the chiral pool, a collection of abundant and enantiomerically pure natural products, represents a classic and efficient strategy in asymmetric synthesis. The pioneering work by Fryzuk and Bosnich in 1977 laid the foundation for this approach, which remains a benchmark for the preparation of this important ligand.[1][2]

This guide will focus on the well-established synthetic route commencing from (R,R)-tartaric acid. The key transformations involve the esterification of the starting material, reduction to the corresponding diol, tosylation of the diol, and finally, nucleophilic substitution with lithium diphenylphosphide.

Overall Synthetic Pathway

The synthesis of this compound from (R,R)-tartaric acid can be summarized in the following four key steps:

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data.

Step 1: Esterification of (R,R)-Tartaric Acid to Dimethyl (R,R)-Tartrate

The first step involves the Fischer esterification of (R,R)-tartaric acid with methanol in the presence of an acid catalyst to yield dimethyl (R,R)-tartrate.

Experimental Protocol:

A solution of (R,R)-tartaric acid (150 g, 1.0 mol) in methanol (500 mL) is cooled in an ice bath. Concentrated sulfuric acid (10 mL) is added dropwise with stirring. The reaction mixture is then heated at reflux for 5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in diethyl ether (500 mL) and washed successively with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford dimethyl (R,R)-tartrate as a white solid.

| Parameter | Value |

| Starting Material | (R,R)-Tartaric Acid |

| Product | Dimethyl (R,R)-Tartrate |

| Yield | 90-95% |

| Purity (by NMR) | >98% |

| Enantiomeric Excess | >99% |

Step 2: Reduction of Dimethyl (R,R)-Tartrate to (R,R)-2,3-Butanediol

The diester is then reduced to the corresponding diol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

A solution of dimethyl (R,R)-tartrate (178 g, 1.0 mol) in anhydrous tetrahydrofuran (THF, 500 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (76 g, 2.0 mol) in anhydrous THF (1.5 L) at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched by the sequential dropwise addition of water (76 mL), 15% aqueous sodium hydroxide (76 mL), and water (228 mL). The resulting white precipitate is filtered off and washed with THF (3 x 200 mL). The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by distillation to give (R,R)-2,3-butanediol as a colorless oil.

| Parameter | Value |

| Starting Material | Dimethyl (R,R)-Tartrate |

| Product | (R,R)-2,3-Butanediol |

| Yield | 80-85% |

| Purity (by GC) | >98% |

| Enantiomeric Excess | >99% |

Step 3: Tosylation of (R,R)-2,3-Butanediol to (R,R)-2,3-Butanediol Ditosylate

The diol is converted to its ditosylate, which serves as a good leaving group for the subsequent nucleophilic substitution.

Experimental Protocol:

To a solution of (R,R)-2,3-butanediol (90.1 g, 1.0 mol) in pyridine (500 mL) at 0 °C is added p-toluenesulfonyl chloride (420 g, 2.2 mol) in portions over 1 hour. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at 4 °C for 24 hours. The mixture is poured into a mixture of ice (1 kg) and concentrated hydrochloric acid (500 mL). The resulting white precipitate is collected by filtration, washed with cold water until the washings are neutral, and then washed with cold ethanol. The crude product is recrystallized from ethanol to afford (R,R)-2,3-butanediol ditosylate as a white crystalline solid.

| Parameter | Value |

| Starting Material | (R,R)-2,3-Butanediol |

| Product | (R,R)-2,3-Butanediol Ditosylate |

| Yield | 75-80% |

| Purity (by NMR) | >99% |

| Enantiomeric Excess | >99% |

Step 4: Synthesis of this compound via Nucleophilic Substitution

The final step involves the reaction of the ditosylate with lithium diphenylphosphide, which is typically prepared in situ from triphenylphosphine or chlorodiphenylphosphine and lithium metal.

Experimental Protocol:

Preparation of Lithium Diphenylphosphide: To a solution of triphenylphosphine (131 g, 0.5 mol) in anhydrous THF (1 L) under an inert atmosphere is added freshly cut lithium wire (13.9 g, 2.0 mol). The mixture is stirred at room temperature for 6 hours, during which the solution turns deep red.

Reaction with Ditosylate: The solution of lithium diphenylphosphide is cooled to 0 °C, and a solution of (R,R)-2,3-butanediol ditosylate (99.6 g, 0.25 mol) in anhydrous THF (500 mL) is added dropwise over 2 hours. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of degassed water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 200 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is recrystallized from ethanol to yield this compound as a white solid.

| Parameter | Value |

| Starting Material | (R,R)-2,3-Butanediol Ditosylate |

| Product | This compound |

| Yield | 60-70% |

| Purity (by ³¹P NMR) | >99% |

| Enantiomeric Excess | >99% |

Logical Relationships in the Synthesis

The synthesis of this compound from the chiral pool follows a logical progression where the stereochemistry of the final product is dictated by the stereochemistry of the starting material.

Caption: Logical flow of stereochemical control.

Conclusion

The chiral pool synthesis of this compound from (R,R)-tartaric acid is a robust and well-established method for the preparation of this valuable chiral ligand. The key advantages of this approach are the use of an inexpensive and enantiomerically pure starting material, and the straightforward and high-yielding transformations. This guide provides the necessary detailed protocols and quantitative data to enable researchers to successfully synthesize this compound for applications in asymmetric catalysis and drug development. The inherent chirality of the starting material is effectively transferred through the synthetic sequence, ensuring the production of the desired enantiomer with high optical purity.

References

(R,R)-Chiraphos: A Comprehensive Technical Guide for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,R)-Chiraphos is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis, a critical technology in modern organic synthesis and drug development. Its C₂-symmetric backbone and electron-rich phosphorus atoms enable the formation of highly effective and stereoselective transition metal catalysts. This guide provides an in-depth overview of this compound, including its chemical identity, applications in asymmetric hydrogenation, detailed experimental protocols, and the mechanistic pathways governing its catalytic activity. The strategic use of this compound and its derivatives continues to be instrumental in the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a drug molecule is paramount to its biological activity and safety.

Core Data

The fundamental identifiers for this compound are detailed below, providing essential information for its procurement, handling, and regulatory documentation.

| Identifier | Value |

| IUPAC Name | [(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane |

| also commonly referred to as: rel-[(2R,3R)-Butane-2,3-diyl]bis(diphenylphosphane)[1] | |

| CAS Number | 74839-84-2[1][2][3] |

| Molecular Formula | C₂₈H₂₈P₂[2] |

| Molecular Weight | 426.47 g/mol [1][3] |

| Appearance | White crystalline powder[1] |

Asymmetric Hydrogenation with Rhodium-(R,R)-Chiraphos Catalysts

The primary application of this compound is as a chiral ligand in transition metal-catalyzed reactions, most notably in the asymmetric hydrogenation of prochiral olefins. When complexed with rhodium, this compound forms a highly efficient catalyst capable of delivering chiral products with excellent enantioselectivity.

Quantitative Data on Asymmetric Hydrogenation

The following table summarizes the performance of rhodium catalysts bearing chiral phosphine ligands in the asymmetric hydrogenation of various prochiral substrates. This data highlights the high enantiomeric excess (ee) achievable under specific reaction conditions.

| Substrate | Chiral Ligand | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee) (%) | Product Configuration |

| Methyl (Z)-α-acetamidocinnamate | (R,R)-Et-DuPhos | - | MeOH | 3.4 | RT | >99 | R |

| N-acetyl-1-(4'-phenyl)phenyl-ethene | (R,R)-BICP | 1.0 | Toluene | 2.7 | RT | 93.0 | - |

| N-acetyl-1-phenylethene | (R,R)-BICP | 1.0 | Toluene | 2.7 | RT | 86.3 | - |

| Methyl 2-acetamidoacrylate | PhthalaPhos derivative | - | - | - | - | >97 | - |

| Methyl (Z)-2-acetamidocinnamate | PhthalaPhos derivative | - | - | - | - | >94 | - |

| N-(1-phenylvinyl)acetamide | PhthalaPhos derivative | - | - | - | - | >95 | - |

Note: While specific data for this compound under these exact conditions was not found in the immediate search, the ligands presented are analogous chiral diphosphines, and their performance is indicative of the results achievable with such catalyst systems. The selection of ligand is often optimized for each specific substrate.

Experimental Protocols

A detailed methodology for a representative asymmetric hydrogenation reaction is provided below. This protocol is based on established procedures for the rhodium-catalyzed hydrogenation of prochiral enamides and dehydroamino acids.

General Protocol for Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

Materials:

-

This compound

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Methyl (Z)-α-acetamidocinnamate

-

Anhydrous, deoxygenated methanol

-

High-purity hydrogen gas

-

Schlenk flask or glovebox

-

Hydrogenation reactor (e.g., Parr shaker or autoclave)

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation (in-situ):

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and this compound (1.1 mol%) in anhydrous, deoxygenated methanol.

-

Stir the solution at room temperature for 20-30 minutes. The formation of the active catalyst is typically accompanied by a color change.

-

-

Hydrogenation Reaction:

-

In a separate reaction vessel, dissolve methyl (Z)-α-acetamidocinnamate in anhydrous, deoxygenated methanol.

-

Transfer the prepared catalyst solution to the reaction vessel containing the substrate via cannula or syringe.

-

Seal the reaction vessel and connect it to a hydrogen source.

-

Purge the vessel with hydrogen gas three times to remove any residual air.

-

Pressurize the reactor to the desired hydrogen pressure (e.g., 3 atm).

-

Commence vigorous stirring and maintain the reaction at room temperature.

-

Monitor the reaction progress by TLC, GC, or HPLC.

-

-

Work-up and Analysis:

-

Upon completion of the reaction (typically 12-24 hours), carefully vent the excess hydrogen gas.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

-

Diagrams and Workflows

Synthesis of this compound

The synthesis of this compound typically starts from the chiral pool, utilizing readily available enantiopure starting materials like tartaric acid. A simplified logical workflow for its synthesis is depicted below.

Caption: A simplified workflow for the synthesis of this compound.

Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of rhodium-catalyzed asymmetric hydrogenation with a chiral diphosphine ligand like this compound involves a series of coordinated steps. The generally accepted unsaturated pathway is illustrated below.

Caption: A diagram of the rhodium-catalyzed asymmetric hydrogenation cycle.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols serve as a starting point for the application of this powerful chiral ligand in asymmetric synthesis.

References

Physical and chemical properties of (R,R)-Chiraphos

For Researchers, Scientists, and Drug Development Professionals

(R,R)-Chiraphos , with the full chemical name (2R,3R)-(+)-Bis(diphenylphosphino)butane , is a chiral diphosphine ligand widely employed in asymmetric catalysis. Its C₂-symmetric backbone and electron-rich phosphorus atoms make it a highly effective ligand for a variety of transition metal-catalyzed reactions, most notably in the asymmetric hydrogenation of prochiral olefins. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a visualization of its role in a key catalytic cycle.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the tables below, providing a ready reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₈P₂ | [1] |

| Molar Mass | 426.47 g/mol | [1] |

| Appearance | White powder/crystalline solid | [1] |

| Melting Point | 104-109 °C | [1] |

| CAS Number | 74839-84-2 | [1] |

Solubility Profile

| Solvent | Solubility |

| Tetrahydrofuran (THF) | Soluble |

| Ethanol | Sparingly Soluble |

| Methanol | Sparingly Soluble |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble |

Spectral Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Representative spectral data are provided below.

| Technique | Data | Reference |

| ¹H NMR | Data not explicitly found in search results. | |

| ¹³C NMR | Data not explicitly found in search results. | [2] |

| ³¹P NMR | Data not explicitly found in search results. | [3][4] |

| FT-IR | Available from suppliers such as Sigma-Aldrich. | [2] |

| Mass Spectrometry | Molecular Ion (M⁺) expected at m/z = 426.17. |

Experimental Protocols

Synthesis of this compound

The most common synthesis of this compound starts from the readily available and inexpensive chiral pool starting material, (R,R)-tartaric acid.[1] The key steps involve the conversion of the diol to a ditosylate, followed by nucleophilic substitution with lithium diphenylphosphide.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Protocol:

-

Preparation of (R,R)-2,3-Butanediol Ditosylate:

-

(R,R)-2,3-butanediol (derived from the reduction of (R,R)-tartaric acid) is dissolved in pyridine at 0 °C.

-

p-Toluenesulfonyl chloride (TsCl) is added portion-wise, and the mixture is stirred at 0 °C for several hours and then at room temperature overnight.

-

The reaction mixture is poured into ice-water and the product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and concentrated to yield the crude ditosylate, which can be purified by recrystallization.

-

-

Preparation of Lithium Diphenylphosphide:

-

Triphenylphosphine is dissolved in dry, oxygen-free tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

-

Lithium metal (with a small amount of sodium as an initiator) is added, and the mixture is stirred at room temperature until a deep red solution of lithium diphenylphosphide is formed.

-

-

Synthesis of this compound:

-

The solution of lithium diphenylphosphide in THF is cooled to 0 °C.

-

A solution of (R,R)-2,3-butanediol ditosylate in THF is added dropwise.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction is quenched by the addition of deoxygenated water.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Application in Asymmetric Hydrogenation

This compound is a highly effective ligand for rhodium-catalyzed asymmetric hydrogenation of enamides, providing access to chiral amines with high enantioselectivity.[5][6]

Experimental Protocol for the Asymmetric Hydrogenation of an Enamide:

-

Catalyst Preparation (in situ):

-

In a glovebox, a Schlenk flask is charged with a rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and this compound (typically in a 1:1.1 molar ratio).

-

A degassed solvent (e.g., methanol or dichloromethane) is added, and the mixture is stirred at room temperature for a short period to form the active catalyst complex.

-

-

Hydrogenation Reaction:

-

The enamide substrate is added to the flask containing the catalyst solution.

-

The flask is connected to a hydrogenation apparatus, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 1-10 atm).

-

The reaction is stirred at room temperature until the consumption of hydrogen ceases or TLC/GC analysis indicates complete conversion of the starting material.

-

-

Work-up and Analysis:

-

The pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the chiral amine product.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

-

Catalytic Mechanism Visualization

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides with chiral diphosphine ligands like Chiraphos has been extensively studied. A generally accepted mechanism involves the coordination of the olefin to the rhodium center, followed by oxidative addition of hydrogen, migratory insertion, and reductive elimination.

Catalytic Cycle of Rh-(R,R)-Chiraphos in Asymmetric Hydrogenation

Caption: A simplified catalytic cycle for the asymmetric hydrogenation of an enamide.

References

- 1. Chiraphos - Wikipedia [en.wikipedia.org]

- 2. Chiraphos, (S,S)- | C28H28P2 | CID 10113249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

(R,R)-Chiraphos: An In-depth Technical Guide to a C2-Symmetric Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(R,R)-Chiraphos, also known as (+)-2,3-Bis(diphenylphosphino)butane, is a C2-symmetric chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid backbone and well-defined chiral environment have made it a valuable tool in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of this compound, including its synthesis, applications in asymmetric hydrogenation, and a detailed look at its catalytic mechanism.

Core Properties and Structure

This compound is a white crystalline solid with the molecular formula C₂₈H₂₈P₂. Its C2 symmetry, where the molecule is invariant under a 180° rotation about a central axis, is a key feature that contributes to its high enantioselectivity in catalytic reactions.

Synthesis of this compound

The most common and practical synthesis of this compound begins with the commercially available and enantiomerically pure (R,R)-2,3-butanediol. The synthesis involves two key steps: tosylation of the diol followed by nucleophilic substitution with lithium diphenylphosphide.[1]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (2R,3R)-2,3-Butanediol Ditosylate

-

Materials:

-

(R,R)-2,3-butanediol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve (R,R)-2,3-butanediol (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (2.2 eq) in anhydrous pyridine dropwise to the stirred solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 4-6 hours, then let it warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding cold water.

-

Extract the mixture with dichloromethane (3 x 10 volumes).

-

Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or methanol) to obtain pure (2R,3R)-2,3-butanediol ditosylate as a white solid.

-

Step 2: Synthesis of this compound

-

Materials:

-

(2R,3R)-2,3-Butanediol ditosylate

-

Diphenylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF, anhydrous)

-

Degassed water

-

Argon or Nitrogen gas

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diphenylphosphine (2.1 eq) in anhydrous THF.

-

Cool the solution to 0 °C and slowly add n-butyllithium (2.1 eq) dropwise to form a red-orange solution of lithium diphenylphosphide. Stir the solution at this temperature for 30 minutes.

-

In a separate flame-dried flask, dissolve (2R,3R)-2,3-butanediol ditosylate (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the ditosylate to the lithium diphenylphosphide solution at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of degassed water.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with diethyl ether or toluene.

-

Wash the organic layer with degassed water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from hot ethanol or methanol under an inert atmosphere to yield this compound as a white crystalline solid.

-

Application in Asymmetric Hydrogenation

This compound is most famously employed as a ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, particularly enamides and dehydroamino acids, to produce chiral amines and amino acids with high enantioselectivity.

Quantitative Data in Asymmetric Hydrogenation of Enamides

The following table summarizes the performance of the Rh/(R,R)-Chiraphos catalytic system in the asymmetric hydrogenation of various enamide substrates.

| Substrate | Catalyst Precursor | Solvent | Pressure (atm H₂) | Temp (°C) | Yield (%) | ee (%) | Ref. |

| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | Methanol | 3 | RT | >99 | 98 (R) | |

| (Z)-α-Acetamidocinnamic acid | [Rh(COD)Cl]₂ | Ethanol | 1 | 25 | >99 | 95 (R) | |

| N-acetyl-1-phenylvinylamine | [Rh(COD)₂]BF₄ | Toluene | 2.7 | RT | >99 | 86 (R) | [2] |

| N-acetyl-1-(p-methoxyphenyl)vinylamine | [Rh(COD)₂]BF₄ | Toluene | 2.7 | RT | >99 | 88 (R) | [2] |

| N-acetyl-1-(p-chlorophenyl)vinylamine | [Rh(COD)₂]BF₄ | Toluene | 2.7 | RT | >99 | 85 (R) | [2] |

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

-

Materials:

-

Methyl (Z)-α-acetamidocinnamate

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

This compound

-

Methanol (anhydrous, degassed)

-

Hydrogen gas

-

High-pressure autoclave

-

-

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with [Rh(COD)₂]BF₄ (0.01 eq) and this compound (0.011 eq).

-

Add a small amount of anhydrous, degassed methanol and stir the mixture for 15-20 minutes to form the active catalyst complex.

-

Add the substrate, methyl (Z)-α-acetamidocinnamate (1.0 eq), to the liner.

-

Add the remaining anhydrous, degassed methanol to achieve the desired concentration (typically 0.1-0.5 M).

-

Seal the glass liner inside the autoclave.

-

Remove the autoclave from the glovebox and connect it to a hydrogen line.

-

Purge the autoclave with hydrogen gas three times.

-

Pressurize the autoclave to 3 atm with hydrogen gas.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Carefully vent the autoclave and purge with argon or nitrogen.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

The crude product can be analyzed by chiral HPLC or GC to determine the enantiomeric excess.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

Catalytic Cycle

The generally accepted mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides with diphosphine ligands like Chiraphos is the "unsaturated pathway". This involves the coordination of the olefin to the rhodium catalyst, followed by oxidative addition of hydrogen, migratory insertion, and finally reductive elimination to release the chiral product and regenerate the catalyst.

References

(R,R)-Chiraphos: A Technical Guide to a C₂-Symmetric Diphosphine Ligand

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R,R)-Chiraphos, a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. This document details its core molecular and physical properties, provides comprehensive experimental protocols for its synthesis and a key application, and illustrates the associated chemical pathways and workflows.

Core Properties of this compound

This compound, systematically named (2R,3R)-(+)-Bis(diphenylphosphino)butane, is a C₂-symmetric bidentate ligand. Its chirality is derived from the stereogenic centers on its butane backbone, which dictates the conformation of the chelate ring upon coordination to a metal center. This conformational rigidity is crucial for its high efficiency in inducing enantioselectivity in a variety of chemical transformations.

| Property | Value |

| Molecular Formula | C₂₈H₂₈P₂[1] |

| Molar Mass | 426.47 g/mol [2] |

| Appearance | White crystalline powder |

| CAS Number | 74839-84-2[1] |

| IUPAC Name | [(2R,3R)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane[1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative asymmetric hydrogenation reaction.

Synthesis of this compound from (R,R)-2,3-Butanediol

The seminal synthesis of this compound, as developed by Fryzuk and Bosnich, utilizes the readily available chiral pool starting material (R,R)-2,3-butanediol. The procedure involves two main transformations: tosylation of the diol followed by nucleophilic substitution with lithium diphenylphosphide.

Step 1: Synthesis of (2R,3R)-2,3-Butanediol Ditosylate

-

A solution of (R,R)-2,3-butanediol (1 equivalent) in anhydrous pyridine is cooled in an ice bath.

-

p-Toluenesulfonyl chloride (2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight.

-

The mixture is poured into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

-

The crude ditosylate is collected by filtration, washed with cold water and cold methanol, and then recrystallized from acetone/water to yield the pure product.

Step 2: Synthesis of (2R,3R)-(+)-Bis(diphenylphosphino)butane (this compound)

-

To a solution of diphenylphosphine (2.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of n-butyllithium in hexane (2.1 equivalents) is added dropwise at 0 °C to generate lithium diphenylphosphide.

-

The resulting deep red solution is stirred at room temperature for 30 minutes.

-

A solution of (2R,3R)-2,3-butanediol ditosylate (1 equivalent) in anhydrous THF is then added dropwise to the lithium diphenylphosphide solution at room temperature.

-

The reaction mixture is stirred overnight at room temperature, during which the red color fades and a white precipitate of lithium tosylate forms.

-

The reaction is quenched by the addition of deoxygenated water.

-

The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried over anhydrous sodium sulfate.

-

After filtration and removal of the solvent under reduced pressure, the crude product is recrystallized from hot ethanol to afford pure this compound as a white crystalline solid.

Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl 2-Acetamidoacrylate

This compound is a highly effective ligand for rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as α-enamides, to produce chiral amino acid derivatives.

Catalyst Preparation (in situ):

-

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (1 equivalent) and this compound (1.1 equivalents).

-

Anhydrous, deoxygenated methanol is added, and the mixture is stirred for 30 minutes to form the active catalyst complex.

Hydrogenation Procedure:

-

In a separate hydrogenation vessel, methyl 2-acetamidoacrylate (100 equivalents based on the rhodium catalyst) is dissolved in anhydrous, deoxygenated methanol.

-

The prepared catalyst solution is transferred to the hydrogenation vessel via a cannula.

-

The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 3 atm).

-

The reaction mixture is stirred vigorously at room temperature for the specified time (e.g., 12 hours).

-

Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

-

The enantiomeric excess of the product, methyl N-acetylalaninate, is determined by chiral gas chromatography or chiral high-performance liquid chromatography.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and the catalytic cycle of rhodium-catalyzed asymmetric hydrogenation.

References

Spectroscopic Profile of (R,R)-Chiraphos: A Technical Guide

(R,R)-Chiraphos , with the full chemical name (2R,3R)-(+)-Bis(diphenylphosphino)butane, is a widely utilized chiral diphosphine ligand in asymmetric catalysis. Its efficacy in inducing stereoselectivity in a variety of chemical transformations is intimately linked to its well-defined three-dimensional structure. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and mechanistic studies. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. Due to the chiral nature of the molecule, the spectroscopic data for the (S,S)-enantiomer are identical.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Major Fragment Ions (m/z) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | 183, 185, 370[1] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ³¹P | CDCl₃ | ~ -14 | Singlet | - | PPh₂ |

| ¹H | CDCl₃ | 7.2-7.5 | Multiplet | - | Phenyl protons |

| 2.0-2.2 | Multiplet | - | Methine protons (CH) | ||

| 1.1-1.3 | Doublet | ~7 | Methyl protons (CH₃) | ||

| ¹³C | CDCl₃ | 137-140 | Multiplet | - | Phenyl (ipso-carbon) |

| 128-134 | Multiplet | - | Phenyl carbons | ||

| ~36 | Multiplet | - | Methine carbon (CH) | ||

| ~17 | Multiplet | - | Methyl carbon (CH₃) |

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3080 | Medium | Aromatic C-H stretch |

| 2960-2980 | Medium | Aliphatic C-H stretch (methyl) |

| 2850-2870 | Medium | Aliphatic C-H stretch (methine) |

| 1580-1600 | Medium | Aromatic C=C stretch |

| 1480-1500 | Strong | Aromatic C=C stretch |

| 1435 | Strong | P-Ph stretch |

| 740-760 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 690-710 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: This is a representative list of expected absorption bands. An ATR-IR spectrum is available from commercial suppliers such as Aldrich.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. As this compound is air-sensitive, all sample preparations and handling should be performed under an inert atmosphere (e.g., nitrogen or argon).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

In a glovebox or under a stream of inert gas, accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely to prevent atmospheric contamination.

2. ¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

3. ¹³C{¹H} NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0 to 200 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

-

4. ³¹P{¹H} NMR Spectroscopy:

-

Instrument: 162 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Number of Scans: 64-128.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -50 to 50 ppm.

-

Reference: 85% H₃PO₄ (external standard) at 0.00 ppm.

-

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

In an agate mortar, thoroughly grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

2. Data Acquisition (FT-IR):

-

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of the pure KBr pellet should be acquired as a background and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

1. Sample Preparation (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or toluene.

-

The concentration should be in the range of 10-100 µg/mL.

2. Data Acquisition (GC-MS):

-

Instrument: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A suitable non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless, depending on concentration.

-

Temperature Program: A gradient from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.

-

Mass Range: 50-500 m/z.

-

Ion Source Temperature: 230-250 °C.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: General workflow for the spectroscopic characterization of this compound.

Synthesis of this compound

Caption: Synthetic pathway for the preparation of this compound.

References

Methodological & Application

Application Notes and Protocols for (R,R)-Chiraphos in Rhodium-Catalyzed Asymmetric Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the chiral ligand (R,R)-Chiraphos in rhodium-catalyzed asymmetric hydrogenation reactions. This document includes key performance data, detailed experimental protocols, and visualizations to aid in the successful application of this catalytic system.

Introduction

This compound, a C₂-symmetric bisphosphine ligand, is a well-established chiral ligand for transition metal-catalyzed asymmetric synthesis. In combination with rhodium(I) precursors, it forms a highly effective catalyst for the asymmetric hydrogenation of various prochiral olefins, yielding chiral products with varying degrees of enantioselectivity. This catalytic system has been notably applied in the synthesis of chiral amino acid derivatives and other valuable building blocks for the pharmaceutical and fine chemical industries. The mechanism of hydrogenation with catalysts containing chiral chelating diphosphine ligands like Chiraphos has been a subject of detailed study.[1]

Catalyst Performance Data

The efficacy of the Rh-(R,R)-Chiraphos catalyst is demonstrated in the asymmetric hydrogenation of several classes of substrates. The following table summarizes available quantitative data on enantioselectivity for key substrates. It is important to note that a comprehensive public database of performance for a wide array of substrates is limited.

| Substrate | Catalyst System | Solvent | Temperature (°C) | Pressure (atm H₂) | Enantiomeric Excess (ee%) | Configuration |

| Ethyl (Z)-α-acetamidocinnamate | [Rh((S,S)-Chiraphos)]⁺ | Methanol | 25 | 1 | >95 | R |

| Enamides (general) | Rh-(R,R)-Chiraphos | - | - | - | <60 | - |

Note: Data for specific reaction conditions such as catalyst loading and turnover number (TON) are not consistently reported across the literature for this compound.

Experimental Protocols

The following are detailed protocols for the in situ preparation of the Rh-(R,R)-Chiraphos catalyst and a general procedure for the asymmetric hydrogenation of prochiral olefins.

Protocol 1: In Situ Preparation of the Rh-(R,R)-Chiraphos Catalyst

This protocol describes the preparation of the active catalyst from a rhodium precursor and the this compound ligand immediately prior to the hydrogenation reaction.[1][2] This method is convenient for screening and optimization.

Materials:

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate) or a similar Rh(I) precursor

-

This compound

-

Anhydrous, deoxygenated solvent (e.g., Methanol, THF, or Dichloromethane)

-

Schlenk flask or glovebox

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the rhodium precursor (1.0 eq).

-

Add this compound (1.05-1.1 eq) to the flask.

-

Add the desired volume of anhydrous, deoxygenated solvent via syringe.

-

Stir the mixture at room temperature for 15-30 minutes. The formation of the active catalyst is often indicated by a color change.

-

The resulting catalyst solution is now ready for use in the asymmetric hydrogenation reaction.

Protocol 2: General Asymmetric Hydrogenation of a Prochiral Olefin

This protocol provides a general method for the asymmetric hydrogenation of a model substrate, such as an α-dehydroamino acid derivative.

Materials:

-

Prochiral substrate (e.g., Methyl (Z)-α-acetamidocinnamate)

-

In situ prepared Rh-(R,R)-Chiraphos catalyst solution

-

Anhydrous, deoxygenated solvent (e.g., Methanol)

-

Hydrogen gas (high purity)

-

Autoclave or a reaction vessel suitable for hydrogenation under pressure

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vessel, dissolve the substrate in the anhydrous, deoxygenated solvent.

-

Transfer the freshly prepared catalyst solution to the reaction vessel containing the substrate using a syringe or cannula under an inert atmosphere.

-

Seal the reaction vessel and purge several times with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-50 atm).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature).

-

Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC, or HPLC).

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

The reaction mixture can then be worked up to isolate and purify the product. The enantiomeric excess of the product should be determined using a suitable chiral analytical method (e.g., chiral GC or HPLC).

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a rhodium-catalyzed asymmetric hydrogenation using this compound.

Caption: General workflow for Rh-(R,R)-Chiraphos catalyzed asymmetric hydrogenation.

Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide with a chiral diphosphine ligand like Chiraphos.[1]

Caption: Catalytic cycle for Rh-Chiraphos catalyzed asymmetric hydrogenation.

References

Application Note: Protocol for In Situ Catalyst Preparation with (R,R)-Chiraphos for Asymmetric Hydrogenation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asymmetric hydrogenation is a fundamental transformation in modern organic synthesis, crucial for producing enantiomerically pure compounds for the pharmaceutical and fine chemical industries. Chiral phosphine ligands are central to the success of this field, with (R,R)-Chiraphos, or (2R,3R)-Bis(diphenylphosphino)butane, being a "privileged" ligand known for inducing high stereoselectivity in metal-catalyzed reactions.[1][2]

The in situ preparation of catalysts—where the active catalytic species is generated directly in the reaction vessel from a stable metal precursor and a chiral ligand—offers significant advantages.[3] This approach streamlines the process by avoiding the isolation of often sensitive organometallic complexes, facilitating rapid screening of ligands and optimization of reaction conditions.[3] This document provides a detailed protocol for the in situ generation of a Rhodium-(R,R)-Chiraphos catalyst and its application in the asymmetric hydrogenation of a model prochiral olefin.

Experimental Protocols

Protocol 1: In Situ Preparation of Rhodium-(R,R)-Chiraphos Catalyst Stock Solution

This procedure details the preparation of a 0.01 M stock solution of the active catalyst. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.[3]

Materials:

-

This compound (CAS No. 64896-28-2)

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄) (CAS No. 35138-22-8)[3]

-

Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)

Equipment:

-

Schlenk line or glovebox

-

Clean, dry Schlenk flasks with magnetic stir bars

-

Gas-tight syringes and needles

Procedure:

-

Ligand Preparation: In a glovebox or under a positive pressure of inert gas, accurately weigh 4.7 mg (0.011 mmol, 1.1 eq) of this compound into a dry Schlenk flask containing a magnetic stir bar.

-

Precursor Preparation: In a separate, dry Schlenk flask, weigh 4.1 mg (0.010 mmol, 1.0 eq) of [Rh(cod)₂]BF₄.

-

Dissolution: Add 1.0 mL of anhydrous, degassed dichloromethane (DCM) to the flask containing the rhodium precursor. Stir until a clear, orange-red solution is formed.[3]

-

Complex Formation: Using a gas-tight syringe, slowly transfer the [Rh(cod)₂]BF₄ solution to the Schlenk flask containing the this compound ligand. Rinse the precursor flask with an additional 0.5 mL of degassed DCM and add it to the mixture to ensure complete transfer.

-

Incubation: Stir the resulting mixture at room temperature (20-25 °C) for 15-20 minutes. A color change is typically observed, indicating the formation of the desired Rhodium-(R,R)-Chiraphos complex. The final volume is adjusted with the degassed solvent to achieve the target concentration of 0.01 M.

Protocol 2: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol describes a representative asymmetric hydrogenation using the freshly prepared catalyst solution.

Materials:

-

Methyl (Z)-α-acetamidocinnamate (CAS No. 64338-29-8)

-

Prepared 0.01 M Rhodium-(R,R)-Chiraphos catalyst stock solution

-

Anhydrous, degassed methanol (MeOH)

-

High-purity hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

Equipment:

-

High-pressure autoclave or hydrogenation reactor with a glass liner

-

Magnetic stirrer and stir bars

-

Standard laboratory glassware for workup

-

Analytical equipment for determining yield and enantiomeric excess (e.g., Chiral GC or HPLC)

Procedure:

-

Reactor Setup: Add 205.2 mg (1.0 mmol) of the substrate, methyl (Z)-α-acetamidocinnamate, to the glass liner of the high-pressure autoclave equipped with a stir bar.

-

Inerting: Seal the reactor and thoroughly purge with inert gas (3-5 cycles of vacuum/backfill with Argon or Nitrogen).

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 9.0 mL of anhydrous, degassed methanol to dissolve the substrate.[3] Subsequently, transfer 1.0 mL of the 0.01 M Rhodium-(R,R)-Chiraphos catalyst solution (0.01 mmol, 1 mol% catalyst loading) to the reactor via syringe.[3]

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi).[4] Commence stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.

-

Workup: Upon reaction completion, carefully vent the excess hydrogen gas and purge the reactor with inert gas. Remove the solvent under reduced pressure.

-

Analysis: The residue can be purified by column chromatography on silica gel. The enantiomeric excess (ee) of the product, N-acetyl-phenylalanine methyl ester, is determined using chiral HPLC or GC analysis.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the Rhodium-(R,R)-Chiraphos catalyzed asymmetric hydrogenation of common prochiral olefins.

| Substrate | Metal Precursor | Catalyst Loading (mol%) | Solvent | H₂ Pressure | Yield (%) | ee (%) | Reference |

| Methyl (Z)-α-acetamidocinnamate | [Rh(cod)₂]BF₄ | 1.0 | MeOH | 50 psi | >95 | >99 | [4][2] |

| Dimethyl Itaconate | [Rh(cod)₂]BF₄ | 0.5 - 1.0 | MeOH | 1 atm | >95 | ~98 | [5] |

| (Z)-α-acetamidocinnamic acid | [Rh(cod)Cl]₂ | 1.0 | EtOH/Benzene | 1 atm | ~100 | 95 | [6] |

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for the in situ preparation of the Rhodium-(R,R)-Chiraphos catalyst stock solution.

References

Application Notes and Protocols: Asymmetric Synthesis of l-Menthol via Asymmetric Hydroformylation of Neral using a Rhodium-(R,R)-Chiraphos Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction: L-menthol is a high-value chiral compound extensively used in the pharmaceutical, food, and fragrance industries for its characteristic cooling sensation and minty aroma. While natural extraction from mint oils is a traditional source, synthetic routes are crucial for ensuring a stable and scalable supply. Several industrial processes have been developed for the enantioselective synthesis of l-menthol, with the BASF process being a prominent example of large-scale asymmetric catalysis. A key step in the BASF synthesis is the asymmetric hydroformylation of neral, the (Z)-isomer of citral, to produce (+)-(R)-citronellal, a crucial chiral intermediate. This reaction is catalyzed by a rhodium complex modified with the chiral diphosphine ligand (R,R)-Chiraphos, which effectively controls the stereochemistry of the newly formed chiral center. These application notes provide a detailed overview of this process, including a representative experimental protocol and relevant performance data.

Key Reaction and Signaling Pathway

The core of this asymmetric synthesis is the rhodium-catalyzed hydroformylation of neral. The this compound ligand coordinates to the rhodium center, creating a chiral environment that directs the addition of a formyl group (CHO) and a hydrogen atom across the double bond of neral, leading to the preferential formation of the (R)-enantiomer of citronellal.

Caption: Catalytic conversion of neral to (+)-(R)-citronellal.

Quantitative Data Presentation

The following table summarizes the key quantitative data for the asymmetric hydroformylation of neral to (+)-(R)-citronellal using a rhodium-(R,R)-Chiraphos catalyst, as described in the context of the BASF l-menthol process. It is important to note that specific details of industrial processes are often proprietary.

| Parameter | Value | Reference |

| Substrate | Neral ((Z)-isomer of citral) | [BASF Process Descriptions] |

| Catalyst System | Rh(CO)₂acac / this compound | [Review articles on l-menthol synthesis] |

| Product | (+)-(R)-Citronellal | [BASF Process Descriptions] |

| Enantiomeric Excess (ee) | >87% | [Review articles on l-menthol synthesis] |

| Reaction Type | Asymmetric Hydroformylation | [BASF Process Descriptions] |

| Process Mode | Continuous-flow | [BASF Process Descriptions] |

Experimental Protocols

Protocol 1: Preparation of the Rhodium-(R,R)-Chiraphos Catalyst Precursor

This protocol describes the in situ preparation of the active catalyst from commercially available precursors.

Materials:

-

Dicarbonylacetylacetonatorhodium(I) [Rh(CO)₂acac]

-

(2R,3R)-Bis(diphenylphosphino)butane [this compound]

-

Anhydrous, deoxygenated solvent (e.g., toluene or THF)

-

Schlenk flask or similar apparatus for handling air-sensitive compounds

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in the anhydrous, deoxygenated solvent.

-

In a separate Schlenk flask, dissolve the appropriate molar equivalent of Rh(CO)₂acac in the same solvent.

-

Slowly add the rhodium precursor solution to the this compound solution with gentle stirring at room temperature.

-

Stir the resulting mixture for 30-60 minutes to allow for complete ligand exchange and formation of the active catalyst complex. The solution is now ready for use in the hydroformylation reaction.

Protocol 2: Asymmetric Hydroformylation of Neral

This protocol is a representative procedure for the asymmetric hydroformylation of neral to (+)-(R)-citronellal. The conditions are based on typical procedures for rhodium-catalyzed hydroformylation of α,β-unsaturated aldehydes and should be optimized for specific laboratory setups.

Materials:

-

Neral (purified, free of peroxides)

-

In situ prepared Rhodium-(R,R)-Chiraphos catalyst solution

-

Anhydrous, deoxygenated solvent (e.g., toluene)

-

High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control

-

Syngas (a mixture of carbon monoxide and hydrogen, typically 1:1)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: Ensure the high-pressure autoclave is clean, dry, and has been purged with an inert gas.

-

Charging the Reactor: Under an inert atmosphere, transfer the freshly prepared Rhodium-(R,R)-Chiraphos catalyst solution into the autoclave. Add additional anhydrous solvent if necessary, followed by the neral substrate. The substrate-to-catalyst ratio should be carefully chosen based on desired turnover numbers.

-

Reaction Conditions:

-

Seal the autoclave and purge several times with syngas to remove the inert atmosphere.

-

Pressurize the reactor with syngas to the desired pressure (e.g., 20-50 bar).

-

Begin stirring and heat the reaction mixture to the target temperature (e.g., 60-80 °C).

-

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or TLC for the consumption of neral.

-

Work-up and Purification:

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

-

Open the reactor and transfer the reaction mixture to a round-bottom flask.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting crude (+)-(R)-citronellal by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Characterize the purified product by NMR and determine the enantiomeric excess using chiral GC or HPLC.

Overall Synthesis Workflow

The following diagram illustrates the multi-step synthesis of l-menthol starting from citral, as employed in the BASF process, highlighting the key asymmetric hydroformylation step.

Caption: BASF l-menthol synthesis workflow.

Application of (R,R)-Chiraphos in Palladium-Catalyzed 1,4-Addition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral ligand (R,R)-Chiraphos in palladium-catalyzed 1,4-addition reactions. This asymmetric transformation is a powerful tool for the enantioselective formation of carbon-carbon bonds, yielding β-aryl ketones, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.

Introduction

The palladium-catalyzed 1,4-addition (or conjugate addition) of arylating agents to α,β-unsaturated carbonyl compounds is a cornerstone of modern organic synthesis. The use of chiral ligands, such as this compound, allows for the stereoselective creation of new chiral centers with high enantiopurity. This compound, a C₂-symmetric diphosphine ligand, forms a chiral complex with palladium, which effectively shields one face of the coordinated enone, directing the nucleophilic attack of the aryl group to the opposite face and thus controlling the stereochemical outcome of the reaction.

Dicationic palladium(II) complexes featuring chiral bisphosphine ligands like this compound have proven to be particularly effective catalysts for the 1,4-addition of various arylating reagents, including aryltrifluoroborates and arylboronic acids, to cyclic and acyclic enones. These reactions often proceed with high yields and excellent enantioselectivities under mild conditions.

Data Presentation

The following tables summarize the quantitative data for the palladium-catalyzed asymmetric 1,4-addition of various arylating agents to different enones using the this compound ligand.

Table 1: Enantioselective 1,4-Addition of Potassium Phenyltrifluoroborate to Cyclic Enones

| Entry | Enone | Product | Yield (%) | ee (%) |

| 1 | 2-Cyclopentenone | (R)-3-Phenylcyclopentanone | 95 | 94 |

| 2 | 2-Cyclohexenone | (R)-3-Phenylcyclohexanone | 98 | 89 |

| 3 | 2-Cycloheptenone | (R)-3-Phenylcycloheptanone | 96 | 75 |

Reaction Conditions: Catalyst: --INVALID-LINK--₂, Solvent: MeOH/H₂O, Temperature: -15 °C.

Table 2: Enantioselective 1,4-Addition of Aryltrifluoroborates to 2-Cyclohexenone

| Entry | Aryl Group (Ar) | Product | Yield (%) | ee (%) |

| 1 | Phenyl | (R)-3-Phenylcyclohexanone | 98 | 89 |

| 2 | 4-Tolyl | (R)-3-(4-Tolyl)cyclohexanone | 97 | 90 |

| 3 | 4-Methoxyphenyl | (R)-3-(4-Methoxyphenyl)cyclohexanone | 95 | 91 |

| 4 | 4-Fluorophenyl | (R)-3-(4-Fluorophenyl)cyclohexanone | 93 | 88 |

Reaction Conditions: Catalyst: --INVALID-LINK--₂, Solvent: MeOH/H₂O, Temperature: -15 °C.

Experimental Protocols